molecular formula C18H13NS2 B12046884 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole CAS No. 846-22-0

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole

Cat. No.: B12046884
CAS No.: 846-22-0
M. Wt: 307.4 g/mol
InChI Key: KFSNVBSPRSWJEX-UHFFFAOYSA-N
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Description

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with phenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-diketones with ammonia or primary amines in the presence of a catalyst. The reaction conditions often include:

  • Solvent: Toluene or ethanol
  • Catalyst: Acidic catalysts like p-toluenesulfonic acid
  • Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or thienyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.

Properties

IUPAC Name

1-phenyl-2,5-dithiophen-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NS2/c1-2-6-14(7-3-1)19-15(17-8-4-12-20-17)10-11-16(19)18-9-5-13-21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSNVBSPRSWJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=C2C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291560
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846-22-0
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2,5-di-2-thienyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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